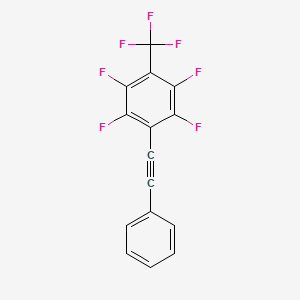
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated aromatic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and distinctive electronic characteristics. These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a halogenated benzene derivative with a terminal alkyne in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic aromatic substitution reactions can occur.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Research into its potential as a diagnostic agent or therapeutic compound.
Industry: Applications in materials science, such as the development of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound.
3-(2-Phenylethynyl)-6-(trifluoromethyl)benzene: Lacks the additional fluorine atoms.
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)benzene: Similar structure but without the trifluoromethyl group.
Uniqueness
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which imparts distinctive electronic and steric properties. These features can enhance its reactivity and stability, making it valuable for specific applications that require such characteristics.
Eigenschaften
Molekularformel |
C15H5F7 |
|---|---|
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H5F7/c16-11-9(7-6-8-4-2-1-3-5-8)12(17)14(19)10(13(11)18)15(20,21)22/h1-5H |
InChI-Schlüssel |
NQWDGILMAVZJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11699238.png)


![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)



![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
